Methyl 2,4-dichloro-6-methoxybenzoate
Description
Methyl 2,4-dichloro-6-methoxybenzoate is a synthetic benzoic acid derivative characterized by a methyl ester core with chlorine atoms at the 2- and 4-positions and a methoxy group at the 6-position. Its structure (Fig. 1) features an aromatic ring with electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which influence reactivity and stability.
Properties
CAS No. |
94294-10-7 |
|---|---|
Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
methyl 2,4-dichloro-6-methoxybenzoate |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-7-4-5(10)3-6(11)8(7)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
BMFYKKCUGFNZAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2,4-dichloro-6-methoxy-, methyl ester typically involves the esterification of 2,4-dichloro-6-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is usually carried out in large reactors with precise control over temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,4-dichloro-6-methoxy-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound.
Hydrolysis: The major products are 2,4-dichloro-6-methoxybenzoic acid and methanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 2,4-dichloro-6-methoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 2,4-dichloro-6-methoxy-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with 2,4-Dichloro-6-Methoxyquinoline
Structural Similarities :
- Both compounds share identical substitution patterns (2,4-Cl; 6-OCH₃) but differ in core structures: the benzoate has an aromatic ester backbone, while the quinoline derivative features a nitrogen-containing heterocycle .
Functional Differences :
- Reactivity: The quinoline’s nitrogen atom enables hydrogen bonding and basicity, whereas the benzoate’s ester group is prone to hydrolysis.
- Applications: Quinolines are often explored for medicinal chemistry (e.g., antimalarials), while benzoates may serve as synthetic intermediates or stabilizers.
Crystallographic Insights: The quinoline derivative’s crystal structure (reported in Acta Crystallographica) reveals planar geometry with Cl and OCH₃ substituents influencing intermolecular interactions . Comparable data for the benzoate is absent in the provided evidence, but its ester group likely promotes distinct packing behaviors.
Comparison with Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
Structural Contrasts :
- Core Skeletons: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) derive from complex bicyclic or tricyclic terpenoid backbones, whereas the benzoate has a simple aromatic ring .
- Substituents : Diterpenes feature hydroxyl, carboxylic acid, or alkyl groups, contrasting with the benzoate’s halogen and methoxy substituents.
Functional Implications :
- Biological Roles: Diterpenoid esters in Austrocedrus chilensis resin may play ecological roles (e.g., pest resistance), while the benzoate’s synthetic origin suggests industrial applications .
- Stability : The benzoate’s electron-withdrawing Cl groups enhance stability against oxidation compared to diterpenes’ labile unsaturated bonds.
Data Table: Structural and Functional Comparison
Key Research Findings
Substituent Effects : The 2,4-Cl and 6-OCH₃ groups in this compound create a polarized aromatic system, enhancing electrophilic substitution resistance compared to unsubstituted benzoates.
Heterocyclic vs. Aromatic Cores: The quinoline derivative’s nitrogen atom facilitates hydrogen bonding, a feature absent in the benzoate, which may limit its biological interactions .
Natural vs. Synthetic Origins: Diterpenoid esters are biosynthesized in plants, whereas the benzoate is synthetically tailored, reflecting divergent applications in ecology versus industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
